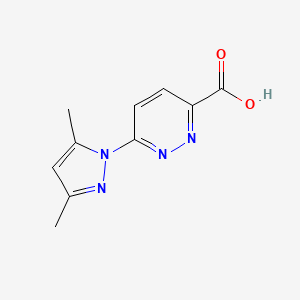

Acide 6-(3,5-diméthyl-1H-pyrazol-1-yl)pyridazine-3-carboxylique

Vue d'ensemble

Description

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid makes it a valuable compound for various scientific research applications.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promising results in inhibiting specific enzymes and biological pathways.

1.1 Enzyme Inhibition

Research has demonstrated that derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid exhibit significant inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. This inhibition can have implications for skin-whitening agents and treatments for hyperpigmentation disorders .

1.2 Antimicrobial Activity

Studies on ruthenium complexes containing this compound have indicated notable antibacterial properties. For instance, complexes formed with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid demonstrated effective inhibition of biofilm formation by Pseudomonas aeruginosa, a common pathogen associated with chronic infections . The complexes also exhibited low cytotoxicity towards normal cells, suggesting potential for therapeutic applications without significant side effects.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions.

2.1 Metal Complex Formation

The interaction of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid with metal centers such as ruthenium has been extensively studied. These complexes are characterized by their ability to bind through nitrogen and oxygen atoms from the carboxylic group and the pyridazine ring . The structural properties of these complexes have been analyzed using X-ray diffraction techniques, revealing their coordination geometries and stability.

2.2 Application in Catalysis

The metal complexes formed with this compound have shown potential as catalysts in various chemical reactions due to their unique electronic properties imparted by the ligand environment. This can enhance reaction rates and selectivity in organic synthesis .

Materials Science

In materials science, the compound's derivatives have been explored for their potential use in developing new materials with desirable properties.

3.1 Organic Electronics

Research indicates that compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid can be utilized in organic electronic devices due to their semiconducting properties. Their planar structure allows for efficient π–π stacking interactions, which are crucial for charge transport in organic semiconductors .

3.2 Photonic Applications

The photophysical properties of the metal complexes derived from this compound suggest their applicability in photonic devices. Studies have reported on their luminescent properties, which could be harnessed for light-emitting diodes or sensors .

Summary of Case Studies

Mécanisme D'action

Target of Action

It’s known that pyrazolylpyridazine derivatives, to which this compound belongs, have a wide spectrum of biological activity .

Mode of Action

It’s known that pyrazolylpyridazine derivatives can have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .

Biochemical Pathways

It’s known that pyrazolylpyridazine derivatives can stimulate plant growth .

Result of Action

It’s known that pyrazolylpyridazine derivatives can have a pronounced stimulating effect on plant growth .

Analyse Biochimique

Biochemical Properties

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazide derivatives, leading to the formation of compounds with potential biological activities . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the compound’s biological activity.

Cellular Effects

The effects of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been found to stimulate plant growth, indicating its potential impact on cellular processes . Additionally, its antibacterial and antioxidant activities suggest that it can modulate cellular responses to oxidative stress and bacterial infections.

Molecular Mechanism

At the molecular level, 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with hydrazide derivatives can result in the formation of new compounds with biological activities . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable derivatives with hydrazide, which can have prolonged biological activities

Dosage Effects in Animal Models

The effects of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as stimulating plant growth or providing antibacterial activity . At higher doses, it may cause toxic or adverse effects. The threshold effects and potential toxicity of the compound at different dosages need to be carefully studied to determine its safe and effective use.

Metabolic Pathways

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its interaction with hydrazide derivatives can lead to the formation of new compounds with biological activities . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which the compound is involved.

Transport and Distribution

The transport and distribution of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect the compound’s localization and accumulation, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s activity and function, influencing its overall biological effects .

Méthodes De Préparation

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid involves several steps. One common method starts with the reaction of hydrazide A with formic acid, which gives rise to the corresponding carboxylic acid . Another method involves the reaction of hydrazide A with an aqueous solution of sodium nitrite in glacial acetic acid, forming 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol . These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including substitution and addition reactions. For example, the reaction of hydrazide A with aryl isocyanate and aryl isothiocyanates in anhydrous benzene forms derivatives such as 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide . Common reagents used in these reactions include formic acid, sodium nitrite, and various isocyanates and isothiocyanates. The major products formed from these reactions are typically derivatives with enhanced biological activities.

Comparaison Avec Des Composés Similaires

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid can be compared with other pyrazolylpyridazine derivatives, such as 3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine . While these compounds share a similar core structure, their biological activities and applications can vary significantly. The unique substitution pattern in 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid contributes to its distinct properties and makes it a valuable compound for specific research applications .

Activité Biologique

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data from various studies.

The compound has the molecular formula C10H10N4O2 and a molecular weight of 218.22 g/mol. Its structure includes a pyridazine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid. Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induces apoptosis |

| Hep-2 | 3.25 | Cell cycle arrest at G1 phase |

| A549 | 26.00 | Inhibition of cell proliferation |

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle disruption, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The pyrazole derivatives have also shown promise in anti-inflammatory applications. In vitro studies have demonstrated that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

The biological activity of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- GABA Receptor Modulation : Some derivatives exhibit allosteric modulation of GABA receptors, contributing to their neuroprotective effects .

- c-Met Inhibition : Certain studies indicate that compounds with similar structures can inhibit c-Met kinase, which is implicated in cancer metastasis .

Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of several pyrazole derivatives on cancer cell lines. The results showed that 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid had an IC50 value of 12.50 µM against the SF-268 glioma cell line, indicating potent anticancer activity .

Study 2: Anti-inflammatory Effects

In a separate investigation, researchers assessed the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory therapeutic .

Propriétés

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-5-7(2)14(13-6)9-4-3-8(10(15)16)11-12-9/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMRIAQOBVMMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.